N-Benzo[D]1,3-dioxolen-5-YL-2-(4-phenylpiperazinyl)ethanamide

Catalog No.
S3011497
CAS No.
491867-83-5
M.F
C19H21N3O3
M. Wt
339.395
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Benzo[D]1,3-dioxolen-5-YL-2-(4-phenylpiperazinyl...

CAS Number

491867-83-5

Product Name

N-Benzo[D]1,3-dioxolen-5-YL-2-(4-phenylpiperazinyl)ethanamide

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)acetamide

Molecular Formula

C19H21N3O3

Molecular Weight

339.395

InChI

InChI=1S/C19H21N3O3/c23-19(20-15-6-7-17-18(12-15)25-14-24-17)13-21-8-10-22(11-9-21)16-4-2-1-3-5-16/h1-7,12H,8-11,13-14H2,(H,20,23)

InChI Key

UAXKRQAXOZDRBY-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4

solubility

not available

Application in Cancer Research

Summary of the Application: These compounds have been evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Methods of Application: These compounds were synthesized via a Pd-catalyzed C-N cross-coupling . The anticancer activity of these compounds was then evaluated against various cancer cell lines .

Results or Outcomes: A detailed structure-activity relationship study culminated in the identification of 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 . Further mechanistic studies revealed that 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

Application in Rheumatology

Application in Anticancer Research

Summary of the Application: A novel series of 1-benzo[1,3]dioxol-5-yl-indoles bearing various fused heteroaryl moieties at the 3-position have been designed and synthesized, and its members evaluated for their antiproliferative activity against CCRF-CEM, LNCaP, and MIA PaCa-2 cancer cells .

Results or Outcomes: A detailed structure–activity relationship study culminated in the identification of 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 . Further mechanistic studies revealed that 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

N-Benzo[d]1,3-dioxolen-5-yl-2-(4-phenylpiperazinyl)ethanamide is a chemical compound characterized by a complex structure that includes a benzo[d]1,3-dioxole moiety and a piperazine derivative. Its molecular formula is C19H22N2O2, and it features a dioxole ring fused with an ethanamide group. The presence of the piperazine ring contributes to its potential biological activity, particularly in the realm of pharmacology.

Typical of amides and aromatic compounds. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be cleaved to yield the corresponding carboxylic acid and amine.
  • Reduction: The carbonyl group in the ethanamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.
  • Substitution Reactions: The aromatic rings may participate in electrophilic substitution reactions, allowing for further functionalization of the molecule.

N-Benzo[d]1,3-dioxolen-5-yl-2-(4-phenylpiperazinyl)ethanamide exhibits potential pharmacological properties. Compounds containing similar structural motifs have been investigated for:

  • Antidepressant Effects: Piperazine derivatives are often explored for their antidepressant properties due to their interaction with serotonin receptors.
  • Antipsychotic Activity: Similar compounds have shown efficacy in treating psychotic disorders by modulating dopaminergic pathways.
  • Analgesic Properties: Some derivatives have exhibited pain-relieving effects, potentially making them candidates for further development in pain management.

The synthesis of N-Benzo[d]1,3-dioxolen-5-yl-2-(4-phenylpiperazinyl)ethanamide typically involves multi-step organic synthesis techniques:

  • Formation of the Dioxole Ring: This can be achieved through cyclization reactions involving phenolic compounds and aldehydes under acidic conditions.
  • Piperazine Attachment: The piperazine moiety can be introduced via nucleophilic substitution on a suitable halogenated precursor.
  • Final Amide Formation: The last step involves coupling the dioxole derivative with the piperazine component through amide bond formation, often facilitated by coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

N-Benzo[d]1,3-dioxolen-5-yl-2-(4-phenylpiperazinyl)ethanamide has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure may lead to the discovery of new therapeutic agents targeting mental health disorders.
  • Research: It serves as a valuable tool in studying receptor interactions and mechanisms of action related to piperazine derivatives.

Studies focusing on the interactions of N-Benzo[d]1,3-dioxolen-5-yl-2-(4-phenylpiperazinyl)ethanamide with biological targets are crucial for understanding its pharmacodynamics. Key areas of investigation include:

  • Receptor Binding Studies: Evaluating its affinity for serotonin and dopamine receptors to ascertain its potential as an antidepressant or antipsychotic agent.
  • Metabolic Pathway Analysis: Understanding how this compound is metabolized in vivo can provide insights into its efficacy and safety profile.

Several compounds share structural similarities with N-Benzo[d]1,3-dioxolen-5-yl-2-(4-phenylpiperazinyl)ethanamide. Here are some notable examples:

Compound NameStructureNotable Features
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methylanilineStructureContains a benzo[d]1,3-dioxole but lacks the piperazine moiety.
N-Benzo[1,3]dioxol-5-yl-2-[4-(furan-2-carbonyl)-piperazin-1-yl]StructureIncorporates furan and demonstrates different biological activities.
N-Benzoyl-DL-Tyrosine-A simpler structure that lacks the complexity of dioxole and piperazine rings but is relevant in medicinal chemistry.

The uniqueness of N-Benzo[d]1,3-dioxolen-5-yl-2-(4-phenylpiperazinyl)ethanamide lies in its specific combination of functional groups and structural motifs that may enhance its biological activity compared to other similar compounds.

XLogP3

2.6

Dates

Last modified: 08-17-2023

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